molecular formula C8H5BN2O2 B8258491 (2,6-dicyanophenyl)boronic acid

(2,6-dicyanophenyl)boronic acid

Cat. No.: B8258491
M. Wt: 171.95 g/mol
InChI Key: PDDYOFMHLZZSQJ-UHFFFAOYSA-N
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Description

(2,6-dicyanophenyl)boronic acid is an organoboron compound characterized by the presence of boronic acid and cyano groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dicyanobenzeneboronic acid typically involves the borylation of 2,6-dicyanobenzene. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 2,6-dicyanobenzeneboronic acid are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (2,6-dicyanophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

(2,6-dicyanophenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (2,6-dicyanophenyl)boronic acid is unique due to the presence of two cyano groups, which significantly influence its electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the synthesis of highly conjugated systems and advanced materials .

Properties

IUPAC Name

(2,6-dicyanophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BN2O2/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDYOFMHLZZSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1C#N)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,3-Dicyanobenzene (1.00 g) was dissolved in freshly distilled THF (70 mL). This solution was cooled to −96° C. and LDA (4.2 mL of a 2M solution) was added dropwise to the cold solution under N2. The mixture was stirred for 30 min at −96° C. and (MeO)3B (1.3 mL) was added. The resulting mixture was allowed to warm to room temperature and stirred overnight. Water was added and the resulting mixture was stirred for 0.5 h, then acidified with HOAc and extracted with EtOAc. The organic layer was further washed with water and brine, dried (MgSO4), filtered and evaporated. The residue was taken up in CH2Cl2, filtered and evaporated to yield 2,6-dicyanobenzeneboronic acid (0.56 g).
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